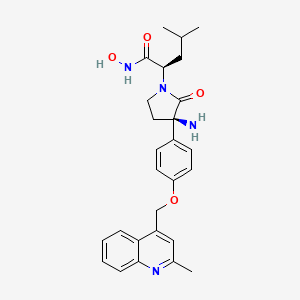
6-Biopterin
概述
描述
L-生物蝶呤: 是一种天然存在的化合物,属于生物蝶呤及其衍生物类有机化合物。这类化合物是含有一个 2-氨基-蝶啶-4-酮衍生物的辅酶。 L-生物蝶呤主要在身体的各个部位合成,包括松果体 。 它作为神经递质合成中的辅酶发挥着至关重要的作用,这些神经递质包括多巴胺、去甲肾上腺素、肾上腺素和血清素 。
作用机制
L-生物蝶呤通过作为参与神经递质合成的几种酶的辅酶发挥作用。它与分子氧反应形成活性氧中间体,可以羟基化底物。 在这个过程中,L-生物蝶呤损失两个电子,并在体内通过 NADH 依赖性反应再生 。 主要分子靶标包括芳香族氨基酸羟化酶和一氧化氮合酶 。
生化分析
Biochemical Properties
Biopterin acts as a cofactor for aromatic amino acid hydroxylases, which are enzymes responsible for the hydroxylation of phenylalanine, tyrosine, and tryptophan . These enzymes include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. Biopterin also interacts with nitric oxide synthases, which are involved in the synthesis of nitric oxide . The interactions between biopterin and these enzymes are essential for the proper functioning of neurotransmitter synthesis and nitric oxide production.
Cellular Effects
Biopterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role in the synthesis of neurotransmitters, which are essential for proper neuronal function. Biopterin deficiency can lead to disruptions in neurotransmitter synthesis, resulting in neurological disorders . Additionally, biopterin is involved in the regulation of nitric oxide production, which affects vascular function and immune response .
Molecular Mechanism
At the molecular level, biopterin exerts its effects by acting as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids and the synthesis of nitric oxide . Biopterin binds to these enzymes, facilitating the transfer of electrons and enabling the hydroxylation reactions. This binding interaction is crucial for the proper functioning of these enzymes and the synthesis of neurotransmitters and nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of biopterin can change over time due to its stability and degradation . Biopterin is susceptible to oxidation, which can lead to the formation of dihydrobiopterin and biopterin . The stability of biopterin is influenced by factors such as temperature, pH, and the presence of antioxidants . Long-term studies have shown that biopterin can have sustained effects on cellular function, particularly in the regulation of neurotransmitter synthesis and nitric oxide production .
Dosage Effects in Animal Models
The effects of biopterin vary with different dosages in animal models . At low doses, biopterin can enhance the synthesis of neurotransmitters and improve neuronal function . At high doses, biopterin can lead to toxic effects, including oxidative stress and disruption of cellular function . Studies have shown that there is a threshold effect, where the beneficial effects of biopterin are observed at specific dosage ranges, while adverse effects occur at higher doses .
Metabolic Pathways
Biopterin is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . The de novo synthesis pathway involves the conversion of guanosine triphosphate to tetrahydrobiopterin through a series of enzymatic steps . The salvage pathway involves the conversion of sepiapterin to tetrahydrobiopterin using dihydrofolate reductase . Biopterin also interacts with enzymes such as dihydrobiopterin reductase, which recycles dihydrobiopterin back to tetrahydrobiopterin .
Transport and Distribution
Biopterin is transported and distributed within cells and tissues through specific transporters and binding proteins . Organic anion transporters, such as OAT1 and OAT3, play a crucial role in the uptake and distribution of biopterin . These transporters facilitate the cellular uptake of biopterin and its distribution to various organs, including the liver and kidney . The distribution of biopterin is essential for its proper functioning as a cofactor in biochemical reactions .
Subcellular Localization
Biopterin is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of biopterin is influenced by targeting signals and post-translational modifications . These modifications direct biopterin to specific compartments, where it can interact with enzymes and exert its effects . The localization of biopterin within cells is essential for its role in regulating cellular processes and maintaining cellular function .
准备方法
合成路线和反应条件: L-生物蝶呤可以通过几种方法合成。一种常见的方法是水解 1',2'-O-二乙酰基-L-生物蝶呤。 该过程通常使用过氧化氢、氧气或过乙酸等氧化剂 。 另一种方法是在路易斯酸的催化作用下,在水性溶剂中将三乙酰氧基-5-脱氧-L-阿拉伯糖苯腙与 6-羟基-2,4,5-三氨基嘧啶反应 。
工业生产方法: L-生物蝶呤的工业生产旨在高效且经济。一种方法是使用廉价且易于操作的试剂,无需专门设备。 这种方法适用于大规模生产,涉及使用苯腙中间体 。
化学反应分析
反应类型: L-生物蝶呤会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 过氧化氢、氧气和过乙酸是常用的氧化剂.
还原: 二氢叶酸还原酶用于将二氢生物蝶呤还原回四氢生物蝶呤.
取代: 具体的条件和试剂取决于所需的取代反应。
主要产物:
氧化: 生成二氢生物蝶呤和生物蝶呤.
还原: 生成四氢生物蝶呤.
科学研究应用
L-生物蝶呤在科学研究中有广泛的应用:
相似化合物的比较
L-生物蝶呤是生物蝶呤家族的一部分,该家族包括四氢生物蝶呤、二氢生物蝶呤和生物蝶呤。 这些化合物具有相似的结构,但它们的氧化态和生物学作用不同 。
类似化合物:
四氢生物蝶呤 (BH4): 芳香族氨基酸羟化酶和一氧化氮合酶的活性辅酶.
二氢生物蝶呤 (BH2): 四氢生物蝶呤再生的中间体.
生物蝶呤: 完全氧化形式,生物学意义有限.
L-生物蝶呤的独特性: L-生物蝶呤因其在神经递质合成中的特定作用及其参与各种生理过程而独一无二。 它能够进行氧化和还原反应,使其成为生化研究中的一种多功能化合物 。
属性
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-DZSWIPIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912041 | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22150-76-1, 9036-22-0 | |
| Record name | Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine 3-monooxygenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Biopterin is a naturally occurring compound formally known as (6R)-5,6,7,8-tetrahydro-L-biopterin (H4biopterin). It serves as an essential cofactor for several enzymes with significant metabolic roles. These include the hydroxylases responsible for metabolizing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [].
ANone: Biopterin is crucial for the activity of all three NOS isoforms [, ]. It binds to NOS, influencing the electronic structure of the heme group within the enzyme's oxygenase domain, stabilizing the active dimeric form and facilitating electron transfer [, ]. This interaction is essential for NOS to produce nitric oxide (NO) effectively [].
ANone: Inadequate biopterin levels can lead to NOS dysfunction, also known as eNOS uncoupling [, ]. Instead of producing NO, NOS may generate reactive oxygen species (ROS) like superoxide anion and hydrogen peroxide, contributing to oxidative stress and cellular damage [, ].
ANone: Biopterin is a vital cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine [, , ]. Deficiencies in biopterin biosynthesis can disrupt this pathway, leading to the accumulation of phenylalanine, a hallmark of the metabolic disorder phenylketonuria (PKU) [, , ].
ANone: The biopterin family includes several forms with varying oxidation states: tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), and fully oxidized biopterin [, , ]. BH4 is the active cofactor form, while BH2 can be involved in redox cycling but might contribute to oxidative stress when its levels are disproportionately high [, ].
ANone: The N5 position of the biopterin molecule is critical for its redox activity, which is crucial for its function in enzymatic reactions, particularly in the phenylalanine hydroxylase/dihydropteridine reductase system []. Modifications at this position can significantly impact biopterin's ability to act as a cofactor [].
ANone: Research using N5-substituted biopterin derivatives has revealed distinct mechanisms of interaction with phenylalanine hydroxylase and nitric oxide synthase [, ]. For instance, N5-methyl- and N5-hydroxymethyl H4biopterin inhibit phenylalanine hydroxylase, while N5-formyl- and N5-acetyl H4biopterin do not []. These variations highlight the complexity of biopterin's interactions with its target enzymes.
ANone: Dihydropteridine reductase (DHPR) is crucial for regenerating the active BH4 form from BH2 [, ]. This recycling pathway is essential for maintaining a sufficient pool of active biopterin for enzymatic function.
ANone: Primapterinuria is a rare variant of hyperphenylalaninemia characterized by the excretion of 7-substituted pterins, primarily 7-biopterin (primapterin), in the urine []. It differs from classical PKU in that patients do not usually require dietary phenylalanine restriction or neurotransmitter precursor therapy []. The underlying cause is thought to be a defect in the enzymatic conversion of biopterin to primapterin, possibly due to a deficiency in pterin-4a-carbinolamine dehydratase [].
ANone: Several methods exist for measuring biopterin and its related compounds in biological samples such as serum, urine, and cerebrospinal fluid (CSF). These include:
- High-performance liquid chromatography (HPLC): This technique separates biopterin and its metabolites based on their chemical properties, allowing for their identification and quantification [, , , ].
- Microbiological assays: These assays utilize biopterin-dependent microorganisms to determine biopterin concentrations based on microbial growth [, ].
- ELISA (Enzyme-linked immunosorbent assay): This method utilizes antibodies to specifically detect and quantify biopterin [].
ANone: Accurate measurement of biopterin, particularly the active BH4 form, can be challenging due to its susceptibility to oxidation [, , , ]. To prevent degradation and obtain reliable results, it's crucial to:
- Employ appropriate antioxidant measures during sample collection, processing, and analysis [, ].
- Use sensitive and specific analytical techniques like HPLC with electrochemical detection or specialized mass spectrometry methods [, ].
ANone: Research suggests that disturbances in biopterin metabolism are implicated in a range of neurological and cardiovascular conditions [, , , , ]. For example:
- Neurological disorders: Altered biopterin levels have been observed in conditions like Parkinson's disease, Alzheimer's disease, and autism spectrum disorder [, , ].
- Cardiovascular diseases: Reduced biopterin levels, particularly in blood vessels, are associated with endothelial dysfunction, a key contributor to atherosclerosis and other vascular complications [, ].
- Inflammation and oxidative stress: Biopterin dysregulation can contribute to increased oxidative stress and inflammation, which are implicated in various disease processes, including cardiovascular diseases, neurodegenerative disorders, and sepsis [, , , ].
ANone: The therapeutic potential of biopterin is an area of active investigation, particularly for diseases linked to biopterin deficiency or dysfunction []. Potential benefits include:
- PKU management: BH4 supplementation is already used as an adjunct therapy for some PKU patients with BH4-responsive forms of the disease [].
- Cardiovascular health: Studies suggest that increasing BH4 levels could improve endothelial function and reduce oxidative stress in the vasculature, potentially benefiting individuals with cardiovascular disease [, ].
- Neurological disorders: There's interest in exploring BH4 supplementation as a potential therapeutic strategy for conditions like Parkinson's disease, based on its role in dopamine synthesis [].
- Limited bioavailability: BH4 is prone to oxidation, which can hinder its delivery to target tissues [, ]. Research is exploring ways to enhance BH4 stability and bioavailability, such as using alternative forms of biopterin or developing novel delivery systems [].
- Complex regulatory mechanisms: Biopterin metabolism is tightly regulated, and simply supplementing with BH4 may not always be sufficient to restore optimal levels or function [].
ANone: Continued research is needed to fully understand biopterin's roles in health and disease and to unlock its therapeutic potential. Key areas of focus include:
- Elucidating the mechanisms of biopterin regulation: Understanding how biopterin synthesis, transport, and regeneration are controlled in different tissues and under various physiological and pathological conditions is crucial for developing targeted therapies [].
- Developing more effective therapeutic strategies: This includes identifying novel ways to enhance BH4 bioavailability, developing new biopterin analogs with improved pharmacological properties, and exploring combination therapies that target multiple pathways [].
- Identifying biomarkers of biopterin status: Discovering reliable biomarkers to assess biopterin levels and functionality in vivo would significantly aid in diagnosing biopterin-related disorders, monitoring treatment efficacy, and predicting disease progression [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
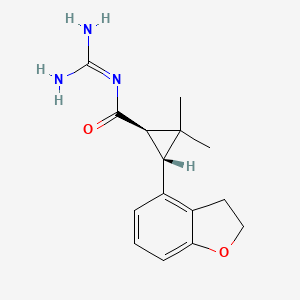
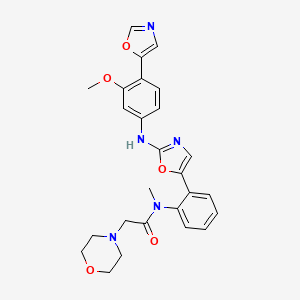
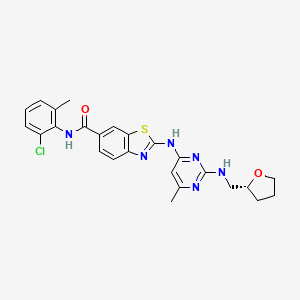


![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
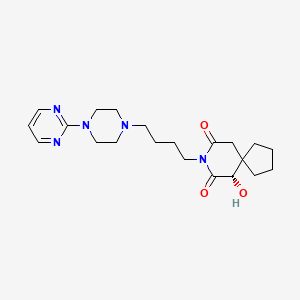
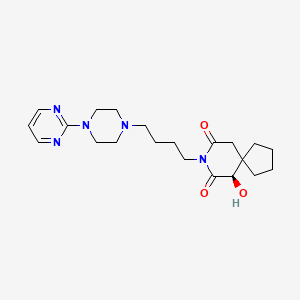
![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)


